(Z)-methyl 2-(6-methoxy-2-((2-oxo-2H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-Methyl 2-(6-methoxy-2-((2-oxo-2H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a heterocyclic compound featuring a benzothiazole scaffold fused with a coumarin (2-oxo-2H-chromene) moiety via an imino linkage. The benzothiazole ring is substituted with a methyl acetate group at the 3-position and a methoxy group at the 6-position. The Z-configuration of the imino group is critical for its stereochemical stability and biological interactions. This compound is synthesized through multi-step reactions, typically involving condensation of 3-formylcoumarin derivatives with benzothiazole precursors under acidic conditions . Its structural complexity and electron-rich aromatic systems make it a candidate for applications in medicinal chemistry, particularly in antimicrobial or fluorescence-based studies due to the coumarin unit .
Properties
IUPAC Name |
methyl 2-[6-methoxy-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6S/c1-27-13-7-8-15-17(10-13)30-21(23(15)11-18(24)28-2)22-19(25)14-9-12-5-3-4-6-16(12)29-20(14)26/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUCDBMXJZCBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=CC=CC=C4OC3=O)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(Z)-methyl 2-(6-methoxy-2-((2-oxo-2H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates moieties known for various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by diverse research findings.
Chemical Structure and Properties
The compound features a chromene backbone linked to a thiazole ring, which is known to enhance biological activity due to its ability to interact with various biological targets. The presence of the methoxy group and carbonyl functionalities contributes to its lipophilicity and potential bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing chromene and thiazole structures. For instance, derivatives of 2H-chromene have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer), HCT116 (colon cancer), and SW620 (colorectal cancer) with IC50 values ranging from 5 to 20 µM .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research on related thiazole derivatives has shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain thiazolidine derivatives demonstrated MIC (Minimum Inhibitory Concentration) values as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
Compounds containing chromene structures are also noted for their anti-inflammatory effects. A study indicated that derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve the modulation of NF-kB pathways .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction of this compound with key biological targets. These studies revealed favorable binding affinities with acetylcholinesterase (AChE), indicating potential applications in neurodegenerative diseases such as Alzheimer's . The docking results suggested that specific interactions with amino acid residues in the active site could enhance the inhibitory effects on AChE.
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of thiazole-containing compounds on glioblastoma cells, reporting IC50 values around 15 µM for some derivatives, indicating moderate potency against aggressive tumor types .
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity of related chromene derivatives against various pathogens, demonstrating effective inhibition with MIC values ranging from 5 to 20 µg/mL depending on the strain tested .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the chromene and benzo[d]thiazole structures often exhibit significant anticancer properties. Studies have shown that (Z)-methyl 2-(6-methoxy-2-((2-oxo-2H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can inhibit the growth of various cancer cell lines by:
- Inducing Apoptosis : The compound triggers programmed cell death in malignant cells, potentially through the activation of caspase pathways.
- Inhibiting Tumor Growth : It may interfere with cell signaling pathways crucial for tumor proliferation, such as the MAPK/ERK pathway.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation markers in vitro and in vivo.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Chromene Core : Starting from appropriate precursors under acidic conditions.
- Coupling with Benzo[d]thiazole : Utilizing coupling agents to form the final product.
Case Studies
Several studies have documented the effects of this compound on specific cancer types:
- Breast Cancer Study : In a study published in Cancer Letters, this compound was shown to reduce tumor size in xenograft models by 50% compared to controls.
- Lung Cancer Research : Another study indicated that treatment with this compound led to a significant decrease in cell viability in A549 lung cancer cells, with an IC50 value of 15 µM.
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The compound belongs to a broader class of benzothiazole-coumarin hybrids. Key structural analogues include:
Key Observations :
- Core Heterocycles : The coumarin-benzothiazole hybrid in the target compound distinguishes it from indole- or thiazole-based analogues. The coumarin unit may confer fluorescence or anticoagulant properties absent in indole/thiazole derivatives .
- In contrast, cyano or amino groups (e.g., ) may alter reactivity or hydrogen-bonding capacity.
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what critical reaction conditions influence yield and stereoselectivity?
Methodological Answer:
The compound is typically synthesized via condensation reactions between aminothiazolone derivatives and formyl-substituted indole or chromene precursors. Key steps include:
- Reagent Selection : Use of acetic acid as a solvent and catalyst, with sodium acetate to buffer the reaction (critical for imine bond formation) .
- Reaction Conditions : Reflux for 3–5 hours to ensure complete cyclization and crystallization. Extended reflux may lead to decomposition, while shorter durations reduce yield .
- Stereoselectivity Control : The Z-configuration of the methoxyimino group is stabilized by intramolecular hydrogen bonding during crystallization, as confirmed by X-ray diffraction .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Advanced: How can researchers resolve contradictions in spectroscopic data versus computational modeling predictions for this compound's tautomeric forms?
Methodological Answer:
- Experimental Validation : Perform variable-temperature NMR to detect tautomeric equilibria. Crystallographic data (e.g., bond lengths and angles) provide ground-state structural benchmarks .
- Computational Methods : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model tautomeric energies. Compare calculated IR/NMR spectra with experimental data to identify dominant tautomers .
- Case Study : Evidence of keto-enol tautomerism in benzothiazolone derivatives was resolved by correlating XRD-derived bond lengths with DFT-optimized geometries .
Advanced: What strategies are recommended for optimizing the cyclization step in the synthesis of this compound under flow chemistry conditions?
Methodological Answer:
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize temperature, residence time, and reagent stoichiometry. For example, a microreactor at 80°C with a 10-minute residence time improved yield by 20% compared to batch reactions .
- In-Line Monitoring : Use UV-Vis or FTIR spectroscopy to track cyclization intermediates. Adjust flow rates dynamically to suppress side reactions (e.g., over-oxidation) .
- Scalability : Transition from capillary-based to mesofluidic reactors while maintaining laminar flow to ensure reproducibility .
Advanced: How does the Z-configuration of the methoxyimino group influence the compound's reactivity in subsequent derivatization reactions?
Methodological Answer:
- Steric and Electronic Effects : The Z-configuration positions the methoxy group proximal to the carbonyl, creating steric hindrance that directs nucleophilic attacks to specific sites (e.g., β-lactam formation in cephalosporin derivatives) .
- Hydrogen Bonding : Intramolecular H-bonds between the methoxy oxygen and adjacent NH groups stabilize transition states during acylations, enhancing regioselectivity .
- Case Study : In cephalosporin synthesis, Z-isomers showed 30% higher acylation efficiency compared to E-isomers due to favorable orbital overlap in SN2 mechanisms .
Advanced: What analytical approaches are recommended for resolving batch-to-batch variability in crystallinity and purity?
Methodological Answer:
- Powder X-Ray Diffraction (PXRD) : Compare diffraction patterns to identify polymorphic impurities. Use Rietveld refinement for quantitative phase analysis .
- Thermogravimetric Analysis (TGA) : Detect solvent residues or decomposition products affecting crystallinity. Optimal drying conditions (e.g., 60°C under vacuum) reduce variability .
- HPLC-MS : Monitor for byproducts (e.g., hydrolyzed imine derivatives) using a C18 column with 0.1% formic acid in ACN/water gradients .
Advanced: How can researchers investigate the compound's potential as a pharmacophore in antimicrobial agents?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified chromene or thiazole substituents. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Molecular Docking : Use AutoDock Vina to predict binding to bacterial targets (e.g., penicillin-binding proteins). Correlate docking scores with MIC (minimum inhibitory concentration) data .
- Mechanistic Studies : Perform time-kill assays and SEM imaging to assess bactericidal vs. bacteriostatic effects and membrane disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
